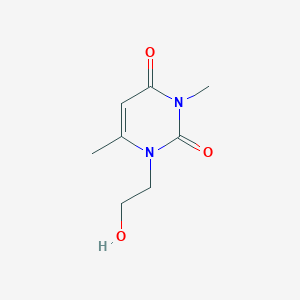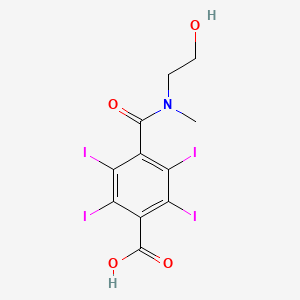
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core This compound is notable for its unique structure, which includes a hydroxyethyl group and a methylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the hydroxyethyl and methylamino carbonyl groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using iodine monochloride or other iodine sources. The subsequent steps to introduce the hydroxyethyl and methylamino carbonyl groups are carried out under controlled conditions to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can remove iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino carbonyl groups can form hydrogen bonds and other interactions with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-: Similar in structure but lacks the iodine atoms.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: Similar but with a different amino group.
Benzoic acid, 4-(((2-hydroxyethoxy)carbonyl)-2,3,5,6-tetraiodo-: Similar but with an ethoxy group instead of a methylamino group.
Uniqueness
The presence of four iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- distinguishes it from other similar compounds. This high iodine content enhances its radiolabeling potential and its use in imaging and diagnostic applications.
Propiedades
Número CAS |
34737-11-6 |
|---|---|
Fórmula molecular |
C11H9I4NO4 |
Peso molecular |
726.81 g/mol |
Nombre IUPAC |
4-[2-hydroxyethyl(methyl)carbamoyl]-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-16(2-3-17)10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h17H,2-3H2,1H3,(H,19,20) |
Clave InChI |
STPPXIROCAPDDL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


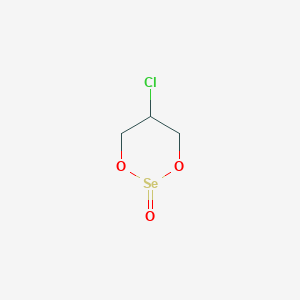
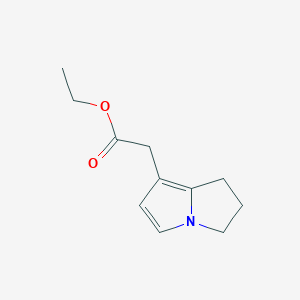
![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)
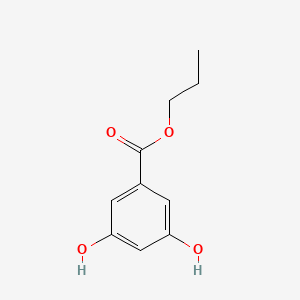

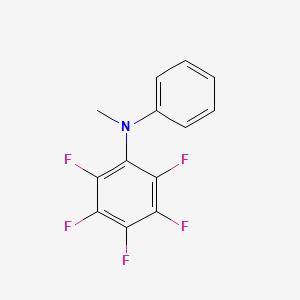
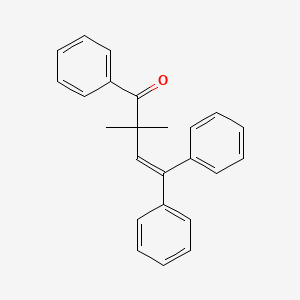
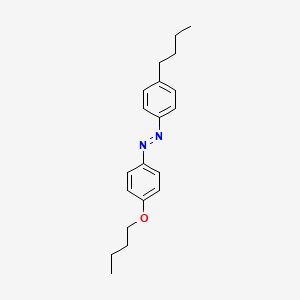
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
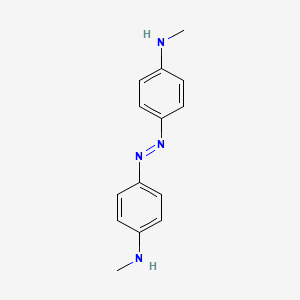
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
